Ortetamine
Overview
Description
Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. It is a monoamine releaser and has been studied for its stimulant properties. This compound is structurally similar to methamphetamine but has a methyl group attached to the phenyl ring, which distinguishes it from other amphetamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ortetamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylphenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ortetamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of 2-methylphenylacetone or 2-methylbenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a reference compound in studies of amphetamine analogs and their properties.
Biology: Investigated for its effects on neurotransmitter release and uptake in the central nervous system.
Medicine: Studied for its potential use in treating attention deficit hyperactivity disorder and narcolepsy, although it is not currently approved for medical use.
Mechanism of Action
Ortetamine exerts its effects by increasing the release of monoamines, such as dopamine, norepinephrine, and serotonin, from presynaptic neurons. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of postsynaptic receptors and increased neuronal activity. The primary molecular targets of this compound are the monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparison with Similar Compounds
Ortetamine is similar to other substituted amphetamines, such as:
Methamphetamine: this compound has a methyl group on the phenyl ring, whereas methamphetamine has a methyl group on the nitrogen atom.
3-Methylamphetamine: Similar structure but with the methyl group on the third position of the phenyl ring.
4-Methylamphetamine: Similar structure but with the methyl group on the fourth position of the phenyl ring.
Uniqueness
This compound’s unique structural feature is the methyl group attached to the second position of the phenyl ring, which influences its pharmacological properties and potency. It has been shown to have lower potency compared to dextroamphetamine but can substitute for it in animal drug discrimination tests .
Properties
IUPAC Name |
1-(2-methylphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQBDFHXOOXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863569 | |
Record name | 2-Methylamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-32-5 | |
Record name | Ortetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ortetamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORTETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF4N11KKKR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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